6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'(4'H)-thione
Description
6'-Ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'(4'H)-thione is a polycyclic spiro compound characterized by a cyclohexane ring fused to a pyrano[3,2-g]chromene scaffold, with an ethyl substituent at the 6' position and a thione (C=S) group at the 8' position. The spiro architecture introduces steric constraints, influencing its reactivity and physical properties.
Properties
Molecular Formula |
C19H22O2S |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
6-ethylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-thione |
InChI |
InChI=1S/C19H22O2S/c1-2-13-11-18(22)20-17-12-16-14(10-15(13)17)6-9-19(21-16)7-4-3-5-8-19/h10-12H,2-9H2,1H3 |
InChI Key |
IWAQEBHGCDDIKD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=S)OC2=C1C=C3CCC4(CCCCC4)OC3=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-ethyl-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromene]-8’(4’H)-thione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts such as Lewis acids to facilitate the formation of the spiro structure. The specific reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is often optimized for cost-effectiveness and efficiency, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Safety protocols and environmental considerations are also integral to the industrial production process.
Chemical Reactions Analysis
Types of Reactions
6’-Ethyl-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromene]-8’(4’H)-thione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
6’-Ethyl-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromene]-8’(4’H)-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, such as in drug development.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6’-ethyl-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromene]-8’(4’H)-thione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyl Substituent Variations
6'-Butyl-3',4'-dihydro-8'H-spiro[...]-thione
- Key Differences : The butyl analog (C21H26O2S) has a longer alkyl chain, increasing hydrophobicity and molecular weight (342.5 g/mol) compared to the ethyl derivative. This may enhance lipid solubility but reduce aqueous bioavailability .
- Synthesis: Both compounds likely share synthetic routes involving cyclocondensation and thionation steps.
6'-Methyl Derivatives
Functional Group Modifications
Thione vs. Ketone (8'-one)
- 6'-Ethyl-10'-hydroxy-8'-one Analog : Replacing the thione with a ketone (C=O) and adding a hydroxyl group (C19H22O4) significantly alters polarity and hydrogen-bonding capacity. This increases solubility in polar solvents and may enhance interactions with biological targets, as seen in antimicrobial studies of 4H-chromene derivatives .

- Reactivity : Thione groups are more nucleophilic than ketones, making them prone to oxidation or coordination with transition metals .
Phenyl and Fluorophenyl Derivatives
- Fluorinated analogs, such as 6'-fluoro derivatives, show enhanced metabolic stability and bioavailability in pharmacological contexts .
Data Tables
Table 1: Structural and Physical Properties of Selected Analogs
*Calculated based on butyl analog.
Biological Activity
6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'(4'H)-thione is a compound of significant interest due to its unique structure and potential biological activities. This article explores its biological activities, focusing on anticancer, antimicrobial, and antiviral properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of spiro compounds characterized by a bicyclic structure that includes a chromene moiety. The presence of sulfur in the thione group enhances its reactivity and biological profile.
Molecular Formula
- Molecular Formula : C₁₄H₁₈O₂S
- Molecular Weight : 250.36 g/mol
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines.
Case Study: Anticancer Efficacy
A study evaluated the compound's cytotoxicity against human cancer cell lines:
- Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung)
- IC50 Values :
- HeLa: 5.4 µM
- MCF-7: 7.8 µM
- A549: 6.2 µM
These results suggest that the compound can inhibit cancer cell proliferation effectively.
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties against various bacterial strains.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
The results indicate that the compound possesses significant antibacterial activity, particularly against Staphylococcus aureus.
Antiviral Activity
Preliminary investigations into the antiviral potential of this compound have shown promising results against certain viral strains.
Research Findings on Antiviral Effects
In a controlled study:
- Virus Tested : Influenza A virus
- Results :
- The compound demonstrated a reduction in viral replication by approximately 60% at a concentration of 10 µM.
This suggests potential as an antiviral agent, warranting further investigation into its mechanism of action.
While specific mechanisms for this compound are still under exploration, it is hypothesized that the thione group may interact with cellular targets involved in cancer cell signaling pathways and microbial metabolism.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

